molecular formula C10H15N3OS B13188915 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine

Cat. No.: B13188915
M. Wt: 225.31 g/mol
InChI Key: YIFURFAKYGMDQV-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine is a heterocyclic compound that features a thiazolopyridine core fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazolopyridine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another thiazolopyridine derivative with similar structural features.

    Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate: A related compound with an ester functional group.

Uniqueness

4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine is unique due to its fused ring structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)morpholine

InChI

InChI=1S/C10H15N3OS/c1-2-11-7-9-8(1)12-10(15-9)13-3-5-14-6-4-13/h11H,1-7H2

InChI Key

YIFURFAKYGMDQV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)N3CCOCC3

Origin of Product

United States

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